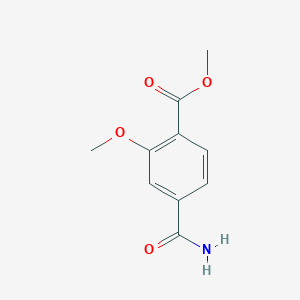
3-fluoro-4-(oxolane-3-sulfonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-fluoro-4-(oxolane-3-sulfonyl)aniline is a chemical compound with the CAS Number: 1509125-54-5 . It has a molecular weight of 245.27 . The IUPAC name for this compound is 3-fluoro-4-((tetrahydrofuran-3-yl)sulfonyl)aniline . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-fluoro-4-(oxolane-3-sulfonyl)aniline is 1S/C10H12FNO3S/c11-9-5-7(12)1-2-10(9)16(13,14)8-3-4-15-6-8/h1-2,5,8H,3-4,6,12H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical form of 3-fluoro-4-(oxolane-3-sulfonyl)aniline is a powder . It is typically stored at room temperature .Safety and Hazards
The safety information for 3-fluoro-4-(oxolane-3-sulfonyl)aniline includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . There are also several precautionary statements provided, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluoro-4-(oxolane-3-sulfonyl)aniline involves the introduction of a fluoro group onto aniline followed by the addition of an oxolane-3-sulfonyl group. The synthesis will be carried out in multiple steps to ensure high yield and purity of the final product.", "Starting Materials": [ "Aniline", "3-Fluoroaniline", "Oxolane-3-sulfonyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Nitration of aniline with nitric acid and sulfuric acid to obtain 3-nitroaniline.", "Step 2: Reduction of 3-nitroaniline with tin and hydrochloric acid to obtain 3-aminophenylamine.", "Step 3: Diazotization of 3-aminophenylamine with sodium nitrite and hydrochloric acid to obtain diazonium salt.", "Step 4: Addition of 3-fluoroaniline to the diazonium salt to obtain 3-fluoro-4-aminobiphenyl.", "Step 5: Protection of the amine group with oxolane-3-sulfonyl chloride in the presence of sodium bicarbonate to obtain 3-fluoro-4-(oxolane-3-sulfonyl)aniline.", "Step 6: Purification of the final product by extraction with ethyl acetate and washing with water." ] } | |
CAS-Nummer |
1509125-54-5 |
Produktname |
3-fluoro-4-(oxolane-3-sulfonyl)aniline |
Molekularformel |
C10H12FNO3S |
Molekulargewicht |
245.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



